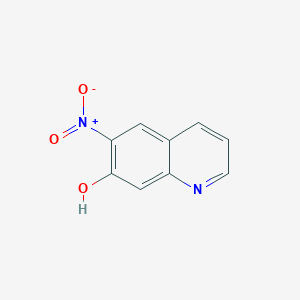

6-Nitro-quinolin-7-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6N2O3 |

|---|---|

Molecular Weight |

190.16 g/mol |

IUPAC Name |

6-nitroquinolin-7-ol |

InChI |

InChI=1S/C9H6N2O3/c12-9-5-7-6(2-1-3-10-7)4-8(9)11(13)14/h1-5,12H |

InChI Key |

ZPKMHFJUYHHTTM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC(=C(C=C2N=C1)O)[N+](=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that 6-Nitro-quinolin-7-ol exhibits notable antimicrobial properties. Studies have shown that it is effective against a range of bacterial strains, including Staphylococcus aureus and Candida albicans. The mechanism of action is believed to involve the inhibition of bacterial enzymes critical for growth, potentially through metal ion complexation .

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 375 µg/mL |

| Candida albicans | 3000 µg/mL |

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. It has been shown to inhibit cell proliferation and angiogenesis in cancer cell lines. For instance, compounds related to this structure have demonstrated activity against ovarian, lung, colon, and pancreatic cancer cells, with IC50 values often below 5 µM . This suggests that this compound could serve as a lead compound for developing new anticancer therapies.

Table 2: Anticancer Activity of Related Compounds

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| OVCAR-3 (Ovarian) | <5 |

| A549 (Lung) | <5 |

| HCT116 (Colon) | <5 |

| Panc-1 (Pancreatic) | <5 |

Fluorescent Probes in Biological Studies

This compound also serves as a fluorescent probe, which is valuable for visualizing cellular processes. Its ability to emit fluorescence upon excitation makes it suitable for applications in cellular imaging and tracking biological interactions.

Computational Studies and Molecular Docking

Recent computational studies have utilized molecular docking techniques to predict the binding affinity of this compound with various biological targets. This approach helps elucidate its mechanism of action and optimize its structure for enhanced efficacy against specific pathogens or cancer cells. For example, docking studies against SARS-CoV-2 have indicated promising interactions that warrant further investigation .

Case Studies in Application

Case studies focusing on the application of this compound have provided insights into its real-world therapeutic potential:

- Antimicrobial Efficacy : A study evaluated the effectiveness of this compound derivatives against multi-drug resistant bacterial strains. The results indicated significant inhibition rates compared to traditional antibiotics, highlighting its potential as an alternative treatment option.

- Cancer Treatment : In vitro studies on human cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and induced apoptosis. This case study emphasized the need for further clinical trials to assess its therapeutic efficacy in humans.

Comparison with Similar Compounds

Structural Comparison

Key Observations :

- Positional Isomerism: The nitro group’s position (C3, C6, or C7) significantly alters electronic properties. For instance, 3-nitroquinolines (NQ1-NQ6) exhibit distinct reactivity compared to 6- or 7-nitro derivatives due to conjugation effects .

- Functional Group Interactions: In 7-nitroquinolin-8-ol derivatives (), the proximity of -NO₂ (C7) and -OH (C8) may facilitate intramolecular hydrogen bonding, enhancing stability . For this compound, similar interactions between -NO₂ (C6) and -OH (C7) could influence solubility and acidity.

- Scaffold Differences: Quinazolines (e.g., 6-Nitro-7-chloro-4-hydroxy quinazoline) have a dual-nitrogen heterocycle, offering distinct electronic environments compared to quinolines .

Physicochemical Properties

Key Trends :

- Melting Points: Nitroquinolines with bulky substituents (e.g., benzyloxy in NQ1) exhibit higher melting points (222–268°C) due to crystal packing and intermolecular interactions . In contrast, deprotected derivatives (e.g., NQ3) show lower melting points (156°C), likely due to reduced steric hindrance .

- Solubility : Hydroxyl and methoxy groups improve solubility in polar solvents (e.g., NQ3), whereas halogenated derivatives (e.g., NQ4-NQ6) exhibit lower solubility .

Pharmacological and Regulatory Considerations

Preparation Methods

Direct Nitration of Quinolin-7-ol

The most straightforward approach involves nitrating quinolin-7-ol using mixed acid systems. Source describes a method where quinolin-7-ol is treated with concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. The reaction proceeds via electrophilic aromatic substitution, favoring nitro-group insertion at the 6-position due to the directing effects of the hydroxyl group. Yields range from 50–65%, with purity dependent on recrystallization solvents such as ethanol or methanol .

Notably, source elaborates on competing pathways: nitration at the 5- or 8-position can occur if reaction temperatures exceed 10°C. To mitigate this, precise temperature control and stoichiometric HNO₃ (1.2 equivalents) are critical .

Catalytic Nitration Using HCl/ZnCl₂

Source discloses a patent method employing nitroaniline and crotonaldehyde in the presence of HCl and ZnCl₂. This one-pot synthesis achieves this compound through a tandem condensation-nitration sequence:

-

Condensation : Nitroaniline reacts with crotonaldehyde to form a Schiff base intermediate.

-

Cyclization : ZnCl₂ catalyzes quinoline ring formation.

-

Nitration : Residual HNO₃ (generated in situ) introduces the nitro group.

Conditions :

-

Molar ratio: Nitroaniline : crotonaldehyde : HCl : ZnCl₂ = 1 : 1.2 : 1.5 : 0.3.

-

Temperature: 60–80°C, 6–8 hours.

This method is advantageous for scalability and avoids isolated intermediates.

Reduction and Hydrolysis of Nitro-Tetrahydroquinoline

A multi-step approach from source involves:

-

Nitration of 1,2,3,4-tetrahydroquinoline :

-

Hydrolysis :

This method ensures high regioselectivity but requires stringent control of hydrolysis conditions to prevent over-oxidation.

Multi-Step Synthesis from Aniline Derivatives

Source outlines a route starting from 3,4-dimethoxyacetophenone:

-

Nitration : HNO₃ introduces a nitro group at the 2-position (65% yield).

-

Condensation : Reaction with N,N-dimethylformamide dimethyl acetal forms a propenone intermediate.

-

Reductive cyclization : Hydrogenation over Pd/C closes the quinoline ring.

-

Demethylation and chlorination : BCl₃-mediated demethylation followed by POCl₃ treatment yields this compound (overall yield: 42%) .

This method is valued for modularity but involves complex purification steps.

Comparative Analysis of Methods

Mechanistic Insights and Optimization

-

Regioselectivity : The hydroxyl group at C-7 directs nitration to C-6 via resonance stabilization of the nitronium ion intermediate .

-

Catalyst role : ZnCl₂ in method enhances electrophilicity by coordinating with the nitro group, accelerating cyclization .

-

Side reactions : Over-nitration or oxidation can occur if HNO₃ is in excess. Source recommends using urea to quench residual HNO₃ .

Emerging Strategies

Recent advances include:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Nitro-quinolin-7-ol, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nitration of quinolin-7-ol derivatives under controlled acidic conditions. For example, nitric acid (65–68%) in an ice-water bath is used to introduce the nitro group while minimizing side reactions . Key variables include reaction temperature (e.g., ice-cooling vs. room temperature), stoichiometry of nitrating agents, and post-reaction purification (e.g., precipitation in water and filtration). Yield optimization requires systematic variation of these parameters using factorial experimental design to identify significant factors.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key data should be prioritized?

- Methodological Answer : Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical. For NMR, focus on proton environments near the nitro and hydroxyl groups (e.g., aromatic proton splitting patterns in δ 7–9 ppm regions). MS should confirm the molecular ion peak (e.g., m/z consistent with C₉H₆N₂O₃) and fragmentation patterns. Cross-validate results with infrared (IR) spectroscopy to confirm functional groups (e.g., O–H stretch at ~3200 cm⁻¹ and NO₂ symmetric/asymmetric stretches) .

Q. How does the solubility and stability of this compound vary under different pH and solvent conditions?

- Methodological Answer : Conduct solubility assays in polar (e.g., water, ethanol) and nonpolar solvents (e.g., dichloromethane) at varying pH levels. Monitor stability via UV-Vis spectroscopy over 24–72 hours to detect decomposition (e.g., absorbance shifts at λ_max ~300 nm). Acidic conditions may protonate the hydroxyl group, enhancing solubility but risking nitro group reduction. Document all conditions in a matrix to identify optimal storage and handling protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity or spectral data for this compound?

- Methodological Answer : Contradictions often arise from impurities or measurement artifacts. Replicate experiments using standardized protocols (e.g., identical solvent grades, instrument calibration). Employ advanced techniques like high-resolution MS or X-ray crystallography to confirm structure. For spectral discrepancies, compare data with computational models (e.g., density functional theory simulations of NMR chemical shifts) .

Q. What experimental design strategies are effective for optimizing the catalytic efficiency of this compound in cross-coupling reactions?

- Methodological Answer : Use a mixed-design ANOVA to evaluate the impact of catalysts (e.g., Pd/C vs. CuI), ligands, and temperature on reaction efficiency. Define dependent variables (e.g., yield, enantiomeric excess) and independent variables (e.g., catalyst loading, solvent polarity). Conduct pilot studies to identify interaction effects, then apply response surface methodology for multi-factor optimization .

Q. How can structure-activity relationship (SAR) studies of this compound derivatives inform drug discovery pipelines?

- Methodological Answer : Synthesize analogs with substitutions at the quinoline ring (e.g., methoxy, halogen groups) and assess biological activity (e.g., IC₅₀ in enzyme assays). Use multivariate regression to correlate electronic (Hammett σ values) and steric parameters (molar refractivity) with activity. Prioritize derivatives showing >50% inhibition at 10 µM for in vivo testing .

Guidance for Data Presentation

- Tables/Figures : Include a table comparing synthetic yields under varying conditions (e.g., temperature, catalyst) and a figure mapping SAR trends. Ensure all data are reproducible and cite original spectra from authoritative databases (e.g., NIST Chemistry WebBook) .

- Contradiction Analysis : When reporting conflicting results, use a TRIZ-based contradiction matrix to systematically evaluate trade-offs (e.g., reactivity vs. stability) and propose inventive principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.